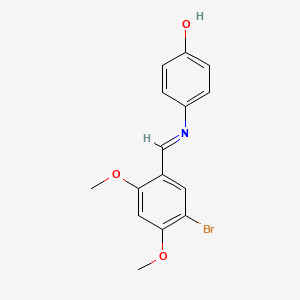![molecular formula C21H19Cl2FN8O2 B15009433 4-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15009433.png)
4-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a piperidine ring, and various substituents such as dichloro, nitro, and fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Substitution with Dichloro and Nitro Groups: The dichloro and nitro groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Benzylidene Hydrazine Moiety: This step involves the condensation of hydrazine derivatives with aldehydes or ketones to form the benzylidene hydrazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
4-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine moiety may yield corresponding oxides, while reduction of the nitro group results in amino derivatives.
科学的研究の応用
4-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 4-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Disruption of Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
類似化合物との比較
Similar Compounds
- 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
- 4-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of 4-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the nitro group, in particular, may enhance its biological activity compared to similar compounds.
特性
分子式 |
C21H19Cl2FN8O2 |
|---|---|
分子量 |
505.3 g/mol |
IUPAC名 |
2-N-[(E)-(2,4-dichloro-5-nitrophenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H19Cl2FN8O2/c22-16-11-17(23)18(32(33)34)10-13(16)12-25-30-20-27-19(26-15-6-4-14(24)5-7-15)28-21(29-20)31-8-2-1-3-9-31/h4-7,10-12H,1-3,8-9H2,(H2,26,27,28,29,30)/b25-12+ |
InChIキー |
RKEVOQGKTQOJJE-BRJLIKDPSA-N |
異性体SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])NC4=CC=C(C=C4)F |
正規SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])NC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15009350.png)
![3-[methoxy(thiophen-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B15009351.png)
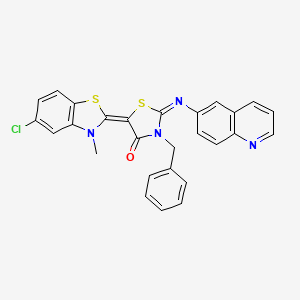
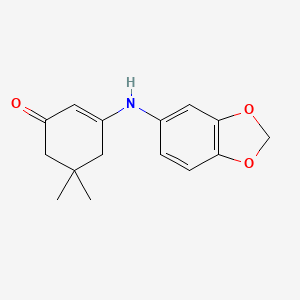
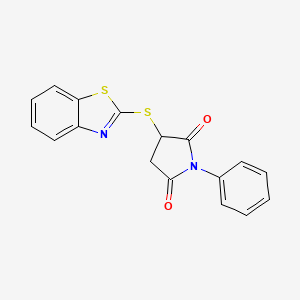
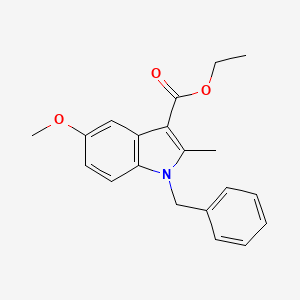
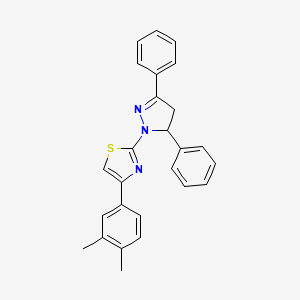
ethanenitrile](/img/structure/B15009393.png)
![ethyl (2Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15009400.png)
![5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B15009419.png)
![Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate](/img/structure/B15009427.png)
![(5Z)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B15009429.png)
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15009434.png)
